(S)-Methyl 3-amino-4-methylpentanoate

Chiral Resolution Enantioselective Synthesis Peptidomimetics

(S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5), also known as methyl (3S)-3-amino-4-methylpentanoate or (S)-β3-homovalyl methyl ester, is a chiral β-amino acid ester with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This compound is characterized by a defined stereocenter at the 3-position in the (S)-configuration, a critical feature for applications in asymmetric synthesis.

Molecular Formula C7H15NO2
Molecular Weight 145.20
CAS No. 679789-26-5
Cat. No. B3149836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-4-methylpentanoate
CAS679789-26-5
Molecular FormulaC7H15NO2
Molecular Weight145.20
Structural Identifiers
SMILESCC(C)C(CC(=O)OC)N
InChIInChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
InChIKeyVSYRRAKUNWIGRY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Procurement Profile for (S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5): A Chiral Beta-Amino Ester Building Block


(S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5), also known as methyl (3S)-3-amino-4-methylpentanoate or (S)-β3-homovalyl methyl ester, is a chiral β-amino acid ester with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a defined stereocenter at the 3-position in the (S)-configuration, a critical feature for applications in asymmetric synthesis . As a β-amino acid derivative, it differs fundamentally from common α-amino acids, offering enhanced metabolic stability in peptidomimetic research . It is typically supplied as a research chemical with purities of 95-98% and is primarily used as a versatile chiral building block or intermediate in pharmaceutical research and development .

Why (S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5) Cannot Be Replaced by Other β-Amino Esters or Enantiomers


The procurement of a generic 'methyl 3-amino-4-methylpentanoate' without a specified stereochemistry or appropriate salt form is a high-risk strategy for research applications. The compound's value is derived from three specific, non-interchangeable attributes. First, the defined (S)-stereochemistry at the 3-position is critical; the (R)-enantiomer (CAS 386715-24-8) often exhibits a different biological activity profile and will lead to divergent synthetic outcomes . Second, the methyl ester provides a specific reactivity and solubility profile that differs from other esters like the tert-butyl (CAS 202072-47-7) or ethyl variants, influencing downstream reaction conditions and yields . Third, while the free base (679789-26-5) is a common procurement form, many applications utilize the hydrochloride salt (CAS 679789-35-6) for improved handling and stability, and these forms are not directly interchangeable in synthetic procedures . Substitution with an unqualified material risks compromising the stereochemical integrity of the final product and invalidating experimental results.

Quantitative Differentiation of (S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5) for Procurement Decisions


Procurement Value: Defined (S)-Enantiomer Purity vs. Racemate or (R)-Enantiomer

The primary differentiator for (S)-Methyl 3-amino-4-methylpentanoate is its defined stereochemistry. While the racemate or the (R)-enantiomer (CAS 386715-24-8) may be procured at a lower cost, the (S)-enantiomer is essential for research requiring a specific 3D orientation. This is not a case of 'better' or 'worse' activity, but of 'correct' or 'incorrect' stereochemistry for the target application. Researchers working on protease inhibitors or antiviral agents specifically require the (S)-configuration for its intended biological interaction [1]. The (R)-enantiomer is known to have a 'different biological activity profile' and is therefore not a suitable substitute in these specific research contexts. This requirement for enantiomeric purity justifies the procurement of CAS 679789-26-5 over unspecified mixtures.

Chiral Resolution Enantioselective Synthesis Peptidomimetics

Chemical Handle Selection: Free Base (CAS 679789-26-5) vs. Hydrochloride Salt (CAS 679789-35-6)

The free base form of (S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5) is a distinct chemical entity from its hydrochloride salt (CAS 679789-35-6). The hydrochloride salt has a higher molecular weight of 181.66 g/mol due to the addition of HCl [1], while the free base is 145.20 g/mol . This difference is critical for stoichiometric calculations in synthesis. The free base is often preferred when the nucleophilicity of the free amine is required for reactions like amide bond formation, while the salt offers improved long-term stability and easier handling as a solid. Selecting the correct form is essential for experimental reproducibility and can impact reaction yields.

Peptide Synthesis Reaction Optimization Salt Selection

Synthetic Versatility: Methyl Ester Reactivity for Peptide Mimetic Research

(S)-Methyl 3-amino-4-methylpentanoate is a β-amino acid ester, a class of compounds known for conferring enhanced proteolytic stability when incorporated into peptides [1]. While direct comparative data for this specific compound is limited in the public domain, class-level knowledge indicates that β-amino acids resist degradation by common proteases that target α-peptide bonds [1]. This makes it a valuable building block for designing metabolically stable peptidomimetics, such as protease inhibitors, where the (S)-β3-homovaline moiety can replace a natural L-valine residue [2]. The methyl ester provides a versatile handle for further modification (e.g., hydrolysis to the acid or amidation), which is a standard practice in peptide chemistry .

Peptide Mimetics Protease Inhibitors Metabolic Stability

Defined Application Scenarios for (S)-Methyl 3-amino-4-methylpentanoate (CAS 679789-26-5)


Synthesis of Enantiomerically Pure Protease Inhibitors

This compound is specifically utilized as a chiral building block in the development of protease inhibitors, where the (S)-configuration at the 3-position is a critical determinant of biological activity [1]. The β-amino acid moiety confers resistance to proteolytic degradation, enhancing the metabolic stability of the resulting peptidomimetic inhibitors [2].

Preparation of Antiviral and Anticancer Agent Intermediates

The compound is commonly employed in the preparation of key intermediates for antiviral and anticancer agents [1]. Its defined (S)-stereochemistry is essential for introducing the correct 3D orientation into complex drug molecules, a process where substitution with the (R)-enantiomer or racemate would lead to inactive or undesired products .

Research into Metabolically Stable Peptide Mimetics

As a β3-homovaline ester, this compound serves as a protected building block for incorporating the (S)-β3-homovaline residue into peptide chains [2]. This is a key strategy in peptidomimetic research for replacing natural, protease-sensitive amino acids to improve the drug-like properties of lead compounds, including metabolic stability and bioavailability .

Precursor for Chiral β-Amino Acid Synthesis

The methyl ester group of (S)-Methyl 3-amino-4-methylpentanoate provides a versatile handle for further synthetic transformations . It can be hydrolyzed under mild conditions to yield the corresponding (S)-3-amino-4-methylpentanoic acid, a valuable chiral building block in its own right for the synthesis of other complex molecules .

Technical Documentation Hub

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